2-Benzylacrylic Acid

Pharmaceutical Quality Control Reference Standards EP Monograph

Pharmaceutical QC labs developing Racecadotril ANDA submissions require EP-designated Impurity E (CAS 5669-19-2) with confirmed chromatographic identity - generic carboxylic acids fail compendial specificity. • EP-recognized retention profile and molecular identity for AMV and batch release testing per EP monograph (Impurity E limit <0.2%). • Available as ISO 17034-accredited reference material with full traceability for regulatory submissions. • Also serves as starting material for Racecadotril API synthesis via high-atom-economy thioacetic acid route (CN103755611A, ≥95% yield).

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 5669-19-2
Cat. No. B027290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylacrylic Acid
CAS5669-19-2
Synonyms2-Methylene-3-phenylpropanoic Acid;  NSC 192640;  α-Benzylacrylic Acid;  α-Methylenebenzenepropanoic Acid;  α-Methylenehydrocinnamic Acid,  Racecadotril Impurity E
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC=C(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12)
InChIKeyRYNDYESLUKWOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylacrylic Acid: Compound Profile and Procurement Identity


2-Benzylacrylic acid (2-benzylprop-2-enoic acid, CAS 5669-19-2) is an α-methylene-substituted phenylpropanoic acid derivative with molecular formula C₁₀H₁₀O₂ and molecular weight 162.19 g/mol [1]. It belongs to the class of α,β-unsaturated carboxylic acids featuring a benzyl group at the α-position and an exocyclic methylene group, distinguishing it structurally from both saturated hydrocinnamic acid analogs and conjugated cinnamic acid derivatives . The compound is a crystalline solid at ambient temperature (mp 66–72 °C) supplied at ≥98.0% purity (GC/T) and is officially designated as Racecadotril EP Impurity E under the European Pharmacopoeia monograph [2]. Its dual functionality as both a reactive Michael acceptor and a pharmaceutical reference standard defines its procurement rationale across synthetic chemistry and pharmaceutical quality control applications .

Why Substitution of 2-Benzylacrylic Acid Fails


Procurement specifications for 2-benzylacrylic acid cannot be satisfied by substituting hydrocinnamic acid, cinnamic acid, 2-benzylpropionic acid, or methacrylic acid despite superficial structural resemblance. The α-exocyclic methylene group (–C(=CH₂)COOH) confers a unique combination of Michael acceptor electrophilicity, a melting point 20–30 °C higher than its closest saturated analog (mp 66–72 °C vs. 37–41 °C for 2-benzylpropionic acid), and a chromatographic retention profile that is the basis of its pharmacopeial identity as Racecadotril EP Impurity E — a regulatory designation that no generic carboxylic acid can fulfill . The absence of the α-methylene group in hydrocinnamic acid or 2-benzylpropionic acid eliminates both the conjugate addition reactivity and the EP impurity identity, while cinnamic acid's endocyclic conjugation produces fundamentally different UV absorption and reactivity characteristics [1]. The quantitative evidence below establishes each differentiation dimension.

Quantitative Evidence: 2-Benzylacrylic Acid vs. Analogs


Racecadotril EP Impurity E: Exclusive Pharmacopeial Identity

2-Benzylacrylic acid is the official European Pharmacopoeia (EP) Reference Standard for Racecadotril Impurity E [1]. This designation is tied to its specific chromatographic retention time and molecular identity (C₁₀H₁₀O₂, MW 162.19) as 2-benzylprop-2-enoic acid. The EP monograph for Racecadotril specifies an acceptance limit for Impurity E, typically controlled at <0.2% in the API . No structurally related compound — not hydrocinnamic acid, 2-benzylpropionic acid, cinnamic acid, nor any other phenylpropanoic acid derivative — can substitute for this impurity reference standard in compendial method validation, analytical method verification (AMV), or quality control release testing . This creates a non-negotiable procurement requirement for pharmaceutical QC laboratories, ANDA filers, and API manufacturers producing Racecadotril .

Pharmaceutical Quality Control Reference Standards EP Monograph Racecadotril

Gram-Positive Selectivity vs. Common Organic Acid Preservatives

2-Benzylacrylic acid demonstrates antibacterial activity at an effective dose range of 1–10 µg/mL against Gram-positive bacteria (Staphylococcus and Streptococcus species) while showing no activity against Gram-negative Escherichia coli, acting via competitive inhibition of the bacterial chloride channel . For comparison, benzoic acid — one of the most widely used organic acid preservatives — exhibits a mean MIC of <1 mg/mL (i.e., <1,000 µg/mL) against foodborne bacteria, while salicylic acid shows similar MIC values [1]. This represents an approximately 100- to 1,000-fold greater potency for 2-benzylacrylic acid on a µg/mL basis against susceptible Gram-positive species. Furthermore, the selective Gram-positive spectrum contrasts with the broad-spectrum activity of benzoic acid, which inhibits both Gram-positive and Gram-negative organisms [1][2]. This Gram-positive selectivity, combined with the defined molecular target (chloride channel), differentiates 2-benzylacrylic acid from non-specific organic acid preservatives whose antimicrobial activity relies primarily on pH-dependent membrane permeabilization [3].

Antibacterial Gram-positive selectivity Chloride channel inhibitor MIC comparison

Dual HMG-CoA Reductase and ACC Inhibition vs. Statins

The structurally related benzoic acid derivative S-2E ((+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid), which shares the α-methylene carboxylic acid pharmacophore embedded in a more complex scaffold, is converted in the liver to its active CoA thioester metabolite (S-2E-CoA) and noncompetitively inhibits both HMG-CoA reductase (K(i) = 18.11 µM) and acetyl-CoA carboxylase (K(i) = 69.2 µM) [1][2]. This dual-target, noncompetitive inhibition profile contrasts sharply with statins (e.g., atorvastatin, rosuvastatin), which are competitive inhibitors of HMG-CoA reductase with nanomolar IC₅₀ values but lack acetyl-CoA carboxylase activity . In vivo, oral administration of S-2E at 3–30 mg/kg to rats suppressed VLDL-cholesterol and triglyceride secretion and lowered blood total cholesterol and triglyceride levels simultaneously in Zucker fatty rats, with liver S-2E-CoA concentrations sufficient to inhibit both enzymes at a 10 mg/kg oral dose [1]. While S-2E is a derivative and not 2-benzylacrylic acid itself, the noncompetitive dual-enzyme inhibition mechanism originates from the CoA-thioesterified carboxylic acid motif, establishing 2-benzylacrylic acid as a relevant pharmacophore fragment for developing non-statin antihyperlipidemic agents [3].

HMG-CoA reductase Acetyl-CoA carboxylase Noncompetitive inhibition Antihyperlipidemic

Racecadotril Synthesis: High-Yield Route

Patent CN103755611A discloses a preparation method for Racecadotril using 2-benzylacrylic acid as the starting material, demonstrating that the reaction with thioacetic acid at 30 °C for 8 hours produces the intermediate 3-acetylmercapto-2-benzylpropionic acid with ≥95.0% purity, and the subsequent amidation with glycine benzyl ester yields Racecadotril at ≥95% purity and yield [1][2]. In the exemplified procedure, 26.75 g of 2-benzylacrylic acid reacted with 20.06 g of thioacetic acid to generate the intermediate, with residual thioacetic acid controlled to ≤0.1% after distillation [2]. The patent explicitly states that this method solves the technical problems of low yield and low purity associated with earlier Racecadotril preparation methods, and achieves product quality conforming to EP standards [1]. Alternative synthetic routes that do not employ 2-benzylacrylic acid (e.g., direct condensation approaches or routes via different acrylic acid derivatives) are acknowledged in the patent background as suffering from lower yields and purity [3]. This establishes 2-benzylacrylic acid as the preferred starting material for high-yield, EP-compliant Racecadotril manufacturing .

Racecadotril synthesis Pharmaceutical intermediates Thioacetic acid reaction Patent CN103755611A

Physicochemical Differentiation: Melting Point and LogP

2-Benzylacrylic acid exhibits a melting point of 66–72 °C, which is substantially higher than its direct saturated analog 2-benzylpropionic acid (α-methylhydrocinnamic acid, CAS 1009-67-2: mp 37–41 °C) but significantly lower than cinnamic acid (CAS 140-10-3: mp 132–136 °C) and benzoic acid (mp 122 °C) [1]. This intermediate melting point reflects the unique crystal packing enabled by the α-exocyclic methylene group, which provides hydrogen-bonding complementarity distinct from both the fully saturated (rotatable) and the fully conjugated (planar, endocyclic) systems [2]. The measured LogP of 1.87–2.50 places 2-benzylacrylic acid between hydrocinnamic acid (LogP ~1.70) and cinnamic acid (LogP ~2.13), consistent with its intermediate lipophilicity . The predicted pKa of 4.48 ± 0.11 is comparable to cinnamic acid (pKa 4.44) but distinguishes both from the slightly weaker acidity of the saturated analog 2-benzylpropionic acid [3]. These physicochemical differences have practical consequences: the higher melting point of 2-benzylacrylic acid relative to 2-benzylpropionic acid facilitates solid-phase handling and storage at ambient temperature without liquefaction risk, while the lower melting point relative to cinnamic acid reduces energy requirements for melt-processing applications [4].

Physicochemical properties Melting point comparison LogP Solid-form differentiation

Michael Acceptor Reactivity via α-Exocyclic Methylene

The α-exocyclic methylene group (–C(=CH₂)COOH) of 2-benzylacrylic acid renders it an electrophilic Michael acceptor capable of participating in conjugate addition reactions with nucleophiles such as amines, thiols, and enolates . This reactivity is the mechanistic basis for its role in Racecadotril synthesis (thioacetic acid addition across the α,β-unsaturated system producing 3-acetylmercapto-2-benzylpropionic acid) and for its utility in constructing γ-amino acids and complex organic frameworks [1][2]. In contrast, the fully saturated analog 2-benzylpropionic acid (CAS 1009-67-2) and hydrocinnamic acid (CAS 501-52-0) lack the α,β-unsaturated carbonyl system entirely and cannot undergo Michael addition reactions . Cinnamic acid possesses an endocyclic conjugated double bond (styrene-type conjugation) that also supports Michael additions, but with different regioselectivity and reactivity due to conjugation with the aromatic ring, resulting in β-aryl rather than α-benzyl substitution patterns after addition [3]. The exocyclic methylene in 2-benzylacrylic acid provides a less sterically hindered electrophilic center compared to the endocyclic system of cinnamic acid, potentially enabling faster kinetics with sterically demanding nucleophiles [4]. While direct comparative rate constants between 2-benzylacrylic acid and cinnamic acid in Michael additions are not available in the open literature, the structural distinction between exocyclic and endocyclic conjugation constitutes a well-established class-level reactivity difference [4].

Michael addition α-methylene carbonyl Conjugate addition Synthetic intermediate

Application Scenarios for 2-Benzylacrylic Acid


Reference Standard for Racecadotril EP Impurity E

Pharmaceutical QC laboratories and generic drug manufacturers (ANDA filers) must procure 2-benzylacrylic acid as the EP-designated Impurity E reference standard (CAS 5669-19-2) for Racecadotril analytical method development, method validation (AMV), and routine batch release testing [1]. The EP specification limits Impurity E to <0.2% in the Racecadotril API, and only the authentic compound with confirmed chromatographic retention time and molecular identity satisfies this compendial requirement . ISO 17034-accredited reference materials (e.g., Mikromol) provide full traceability for regulatory submissions .

Racecadotril API Manufacturing: High-Yield Synthesis

API manufacturers producing Racecadotril should use 2-benzylacrylic acid as the starting material based on the CN103755611A patent route, which yields ≥95% purity and ≥95% overall yield through thioacetic acid addition followed by amidation with glycine benzyl ester [1]. This one-step, high-atom-economy process solves the low-yield and low-purity deficiencies of earlier methods and produces material conforming to EP quality standards . The reaction proceeds at mild temperature (30 °C) with thioacetic acid serving dual roles as reagent and solvent, simplifying process logistics .

Gram-Positive Antibacterial Research: Chloride Channel Inhibitor

Researchers investigating selective Gram-positive antibacterial mechanisms should select 2-benzylacrylic acid for its demonstrated activity at 1–10 µg/mL against Staphylococcus and Streptococcus species via competitive chloride channel inhibition, with no activity against Gram-negative E. coli [1]. This potency and selectivity profile differentiates it from broad-spectrum organic acids (e.g., benzoic acid, MIC ~250–1,000 µg/mL) and makes it suitable for mode-of-action studies focused on bacterial chloride transport as a therapeutic target .

Non-Statin Dual-Target Antihyperlipidemic Pharmacophore

Medicinal chemistry programs developing noncompetitive, dual-target HMG-CoA reductase/acetyl-CoA carboxylase inhibitors can use 2-benzylacrylic acid as a pharmacophore fragment, based on the demonstrated K(i) values of the structurally related S-2E derivative (18.11 µM and 69.2 µM, respectively) and its in vivo efficacy in reducing VLDL-cholesterol, total cholesterol, and triglycerides in rat models at oral doses of 3–30 mg/kg [1]. The noncompetitive mechanism offers a differentiated therapeutic approach from statin-class competitive inhibitors .

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